molecular formula C7H14BrNO B154003 4-(3-Bromopropyl)morpholine CAS No. 125422-83-5

4-(3-Bromopropyl)morpholine

Cat. No. B154003
CAS RN: 125422-83-5
M. Wt: 208.1 g/mol
InChI Key: AFUWTOMPIDVMSJ-UHFFFAOYSA-N
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Description

“4-(3-Bromopropyl)morpholine” is a chemical compound with the molecular formula C7H14BrNO . It has a molecular weight of 208.1 g/mol . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of morpholines, including “4-(3-Bromopropyl)morpholine”, is a subject of much study due to their biological and pharmacological importance . Morpholine is a versatile and readily accessible synthetic building block. It can be introduced as an amine reagent or can be built according to a variety of available synthetic methodologies .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromopropyl)morpholine” consists of a morpholine ring attached to a three-carbon chain that ends with a bromine atom . The InChI string representation of the molecule is InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromopropyl)morpholine” include a molecular weight of 208.10 g/mol, a computed XLogP3-AA value of 1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass and monoisotopic mass of the molecule are 207.02588 g/mol .

Scientific Research Applications

Life Science Research

4-(3-Bromopropyl)morpholine: is utilized in life science research for the synthesis of biologically active molecules. Its role as a building block in the creation of pharmaceuticals is crucial, especially in the development of drugs targeting neurological disorders due to its morpholine ring, which is a common feature in molecules with central nervous system activity .

Material Science

In material science, this compound serves as a precursor in the synthesis of polymers and resins. The bromopropyl group can undergo further reactions to form cross-linked structures, which are essential in creating materials with specific mechanical and thermal properties .

Chemical Synthesis

4-(3-Bromopropyl)morpholine: is a valuable reagent in chemical synthesis. It’s used to introduce the morpholine moiety into larger molecules, which can significantly alter the chemical and physical properties of the resultant compounds. This is particularly useful in the synthesis of complex organic molecules .

Chromatography

This compound can be used in chromatography as a standard or reference compound due to its unique structure. It helps in the calibration of equipment and in the development of chromatographic methods for the separation of similar organic compounds .

Analytical Research

In analytical research, 4-(3-Bromopropyl)morpholine can be employed as a derivatization agent for the detection and quantification of various substances. Its reactivity with different functional groups makes it a versatile tool in analytical procedures .

Protease Inhibition Studies

The bromopropyl group in 4-(3-Bromopropyl)morpholine can act as an inhibitor for certain proteases. This application is particularly important in the study of disease mechanisms where proteases play a key role, such as in cancer and inflammatory diseases .

Future Directions

The future directions for “4-(3-Bromopropyl)morpholine” and other morpholine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry . The morpholine ring is a privileged structure in drug design and development, and strategic structural changes in designing morpholine derivatives could provide new insights and opportunities .

properties

IUPAC Name

4-(3-bromopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWTOMPIDVMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515924
Record name 4-(3-Bromopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)morpholine

CAS RN

125422-83-5
Record name 4-(3-Bromopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(3-Bromopropyl)morpholine in the synthesis of Gefitinib?

A1: 4-(3-Bromopropyl)morpholine serves as a crucial building block in the multi-step synthesis of Gefitinib. The research paper describes its reaction with an intermediate compound, 2-nitryl-4-methoxy-5-methyl-hydroxybenzoate (5), to introduce an alkyl side chain []. This step is essential for constructing the final structure of Gefitinib.

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